3,5-dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3,5-dimethoxy-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S.ClH/c1-19-5-4-13-14(9-19)23-16(17-13)18-15(20)10-6-11(21-2)8-12(7-10)22-3;/h6-8H,4-5,9H2,1-3H3,(H,17,18,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPZKMRDAHNRQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Activité Biologique
3,5-Dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a benzamide core and a thiazolo[5,4-c]pyridine moiety. Its molecular formula is , with a molecular weight of 369.86 g/mol. The presence of methoxy groups contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀ClN₃O₃S |
| Molecular Weight | 369.86 g/mol |
| IUPAC Name | 3,5-dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide; hydrochloride |
| CAS Number | 1327518-09-1 |
Pharmacological Actions
Research indicates that this compound may exhibit various pharmacological actions including:
- Inhibition of Kinases : It has been shown to inhibit specific serine/threonine kinases involved in the MAPK signaling pathway, which plays a crucial role in cellular responses to stress and inflammation .
- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which could mitigate oxidative stress in cellular environments.
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects due to its ability to modulate neurotransmitter systems.
The biological activity of this compound involves several mechanisms:
- MAPK Pathway Modulation : By inhibiting MAPK14 (also known as p38 MAPK), the compound can affect downstream signaling pathways that regulate gene expression related to inflammation and stress responses .
- Receptor Interaction : It may interact with various receptors involved in neurotransmission and inflammation, enhancing or inhibiting their activity based on the cellular context.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Neuroprotection in Animal Models : A study demonstrated that administration of the compound in rodent models resulted in reduced neuronal apoptosis following induced oxidative stress .
- Anti-inflammatory Effects : In vitro studies indicated that the compound could significantly reduce the production of pro-inflammatory cytokines in cultured macrophages .
- Behavioral Studies : Behavioral assays in mice showed improved cognitive function following treatment with this compound, suggesting potential applications in neurodegenerative diseases.
Méthodes De Préparation
Ring-Closure via Cyanamide and Sulfur
A protected piperidone derivative undergoes cyclization with sulfur and cyanamide in the presence of a secondary amine catalyst (e.g., morpholine or piperidine). This reaction forms 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound 2 ) with >90% yield under optimized conditions. The reaction is typically conducted in 2-propanol at 45–80°C for 2–5 hours, followed by acidic workup to isolate the product as a stable hydrobromide salt.
Key Reaction Parameters
| Parameter | Optimal Condition |
|---|---|
| Solvent | 2-Propanol |
| Catalyst | Morpholine (10 mol%) |
| Temperature | 60°C |
| Reaction Time | 3 hours |
| Yield | 92% |
Alternative Pathway via Phosphorus Sulfide
An older method involves treating a piperidone derivative with phosphorus sulfide (P₂S₅) to form the thiazole ring. However, this route is less favored industrially due to hazardous byproducts and lower yields (~70%) compared to cyanamide-based methods.
Regioselective Methylation at the 5-Position
Introducing the methyl group at the 5-position of the thiazolo[5,4-c]pyridine core is critical for biological activity. Two strategies dominate:
Reductive Methylation with Formaldehyde
Compound 2 is treated with formaldehyde and triacetoxysodium borohydride in dichloromethane at 0–25°C. This one-pot reaction achieves 85–90% yield of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound 3 ). The reaction proceeds via imine formation followed by borohydride reduction, with strict temperature control to minimize over-alkylation.
Lithium Aluminum Hydride (LAH) Reduction
In smaller-scale syntheses, LAH reduces a pre-methylated pyridine intermediate. While effective, this method requires anhydrous conditions and generates aluminum waste, making it less sustainable for industrial applications.
Amide Coupling with 3,5-Dimethoxybenzoic Acid
The benzamide moiety is introduced via coupling between 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine and 3,5-dimethoxybenzoyl chloride.
Schotten-Baumann Reaction
A classical approach involves reacting the amine with 3,5-dimethoxybenzoyl chloride in a biphasic system (water/dichloromethane) using sodium hydroxide as a base. Yields range from 75–80%, but epimerization at the amine center can occur, necessitating careful pH control.
Carbodiimide-Mediated Coupling
Modern protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This method achieves 88–93% yield with minimized racemization. The reaction is typically conducted at 0°C for 1 hour, followed by gradual warming to room temperature.
Comparative Analysis of Coupling Methods
| Method | Yield | Purity | Racemization Risk |
|---|---|---|---|
| Schotten-Baumann | 78% | 95% | Moderate |
| EDC/HOBt | 90% | 99% | Low |
Hydrochloride Salt Formation
The final step involves precipitating the free base as its hydrochloride salt to improve stability and solubility.
Acidic Workup in Ethanolic HCl
The amide product is dissolved in ethanol and treated with concentrated hydrochloric acid (37%) at 0°C. Crystallization occurs upon cooling, yielding 3,5-dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride with 95–97% purity.
Solvent-Antisolvent Precipitation
Alternative methods use acetone as an antisolvent. Adding HCl-saturated acetone to a solution of the free base in tetrahydrofuran (THF) induces rapid crystallization, reducing processing time by 40% compared to ethanolic methods.
Industrial-Scale Optimization
Recent advances focus on streamlining the synthesis for cost-effective production:
Catalytic Cyanamide Recycling
Patents describe recovering and reusing cyanamide via distillation, reducing raw material costs by 30%.
Continuous Flow Methylation
Adopting continuous flow reactors for the methylation step improves heat transfer and reduces reaction time from 3 hours to 20 minutes, achieving 94% yield.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions. Key steps include:
- Core thiazolo-pyridine formation : Cyclization of precursor amines with sulfur-containing reagents under reflux in solvents like dichloromethane or acetonitrile .
- Amidation : Coupling the thiazolo-pyridine intermediate with 3,5-dimethoxybenzoyl chloride using catalysts like HATU or DCC in anhydrous conditions .
- Hydrochloride salt formation : Treatment with HCl gas or aqueous HCl in ethanol to improve stability and solubility .
Critical Conditions :
| Step | Temperature | Solvent | Catalyst/Purity Control |
|---|---|---|---|
| Cyclization | 80–100°C | DCM | Nitrogen atmosphere |
| Amidation | RT to 50°C | DMF | Triethylamine (base) |
| Salt formation | 0–5°C | Ethanol | HPLC monitoring (purity >95%) |
Q. Which analytical techniques are most effective for characterizing purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the thiazolo-pyridine core and methoxy groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
- HPLC-PDA : Quantifies purity (>95%) and detects degradation products under stressed conditions (e.g., pH 3–9, 40°C) .
Q. How can researchers determine solubility and stability under experimental conditions?
- Solubility : Screen in buffers (pH 1–10) and solvents (DMSO, ethanol) using nephelometry or UV-Vis spectroscopy. The hydrochloride salt enhances aqueous solubility (~2–5 mg/mL in PBS) .
- Stability : Conduct accelerated stability studies (25°C/60% RH, 40°C/75% RH) with LC-MS to identify hydrolytic or oxidative degradation. Methoxy groups may reduce photodegradation compared to hydroxyl analogs .
Advanced Research Questions
Q. What strategies elucidate the pharmacological mechanism of action, particularly kinase or neurotransmitter modulation?
- Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ or fluorescence polarization. Related compounds show IC₅₀ values of 0.1–5 µM for factor Xa .
- Neurotransmitter receptor binding : Radioligand displacement assays (e.g., 5-HT₃, dopamine D₂) to assess affinity. Structural analogs exhibit sub-micromolar binding to serotonin receptors .
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with active sites (e.g., hydrophobic pockets accommodating methoxy groups) .
Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Standardize assay conditions : Control variables like ATP concentration (for kinase assays) or cell passage number (for in vitro models) .
- Validate compound integrity : Re-test disputed batches via NMR/HPLC to rule out degradation or isomerization .
- Meta-analysis : Compare datasets using tools like Prism to identify outliers or assay-specific artifacts (e.g., fluorescence interference) .
Q. What considerations are crucial for in vivo pharmacokinetic (PK) and toxicity studies?
- PK design : Administer via IV/PO in rodent models, collect plasma at 0.5, 1, 2, 4, 8, 24h. LC-MS/MS quantifies parent compound and metabolites. Expect low oral bioavailability (<20%) due to first-pass metabolism .
- Toxicity endpoints : Monitor liver enzymes (ALT/AST), renal function (BUN/creatinine), and histopathology. Thiazolo-pyridine analogs show dose-dependent hepatotoxicity at >50 mg/kg .
- Metabolite profiling : Use human liver microsomes to identify CYP-mediated oxidation (e.g., CYP3A4/2D6) and potential drug-drug interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
